4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine 4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15837625
InChI: InChI=1S/C12H15ClN4/c1-2-3-4-5-17-8-10(7-16-17)11-6-12(13)15-9-14-11/h6-9H,2-5H2,1H3
SMILES:
Molecular Formula: C12H15ClN4
Molecular Weight: 250.73 g/mol

4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine

CAS No.:

Cat. No.: VC15837625

Molecular Formula: C12H15ClN4

Molecular Weight: 250.73 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine -

Specification

Molecular Formula C12H15ClN4
Molecular Weight 250.73 g/mol
IUPAC Name 4-chloro-6-(1-pentylpyrazol-4-yl)pyrimidine
Standard InChI InChI=1S/C12H15ClN4/c1-2-3-4-5-17-8-10(7-16-17)11-6-12(13)15-9-14-11/h6-9H,2-5H2,1H3
Standard InChI Key WJJWCLJHKLYIRC-UHFFFAOYSA-N
Canonical SMILES CCCCCN1C=C(C=N1)C2=CC(=NC=N2)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at positions 4 and 6. The 4-chloro group contributes to electron-deficient characteristics, while the 1-pentylpyrazol-4-yl substituent introduces steric bulk and lipophilicity . Key structural identifiers include:

PropertyValueSource
IUPAC Name4-chloro-6-(1-pentylpyrazol-4-yl)pyrimidine
Molecular FormulaC₁₂H₁₅ClN₄
Molecular Weight250.73 g/mol
CAS Number1710833-57-0
SMILESCCCCCN1C=C(C=N1)C2=CC(=NC=N2)Cl
InChI KeyWJJWCLJHKLYIRC-UHFFFAOYSA-N

The pentyl chain at the pyrazole nitrogen enhances solubility in nonpolar solvents, a critical factor in drug design for optimizing pharmacokinetic properties .

Synthesis and Optimization

Reaction Pathways

The synthesis of 4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine typically proceeds via a multi-step sequence involving:

  • N-Alkylation of Pyrazole: Reaction of 4-bromopyrazole with 1-pentyl bromide under basic conditions to introduce the pentyl group.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling between the pentylpyrazole boronic ester and 4,6-dichloropyrimidine to attach the pyrazole moiety to the pyrimidine ring .

  • Selective Chlorination: Retention of the chloro group at position 4 via controlled reaction conditions to prevent over-halogenation.

A representative synthetic route is summarized below:

StepReactionReagents/ConditionsYield
1N-Alkylation1-Pentyl bromide, K₂CO₃, DMF75–85%
2Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O60–70%
3PurificationColumn chromatography>95%

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution occurs exclusively at the pyrimidine’s 6-position requires precise temperature control and catalytic tuning .

  • Boronic Ester Stability: The pyrazole boronic ester intermediate is sensitive to hydrolysis, necessitating anhydrous conditions.

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits limited aqueous solubility (logS ≈ -2.4) due to its hydrophobic pentyl chain but demonstrates high solubility in organic solvents like DMSO and dichloromethane . Its calculated partition coefficient (logP = 3.2) suggests moderate membrane permeability, making it suitable for central nervous system (CNS) drug candidates .

Spectroscopic Characterization

  • NMR (400 MHz, CDCl₃):

    • δ 8.71 (s, 1H, pyrimidine-H)

    • δ 8.15 (s, 1H, pyrazole-H)

    • δ 4.25 (t, 2H, N-CH₂)

    • δ 1.30–1.85 (m, 8H, pentyl chain)

  • HRMS: m/z 251.0925 [M+H]⁺ (calculated 251.0928) .

Chemical Reactivity and Derivative Formation

Nucleophilic Displacement

The 4-chloro group undergoes substitution reactions with nucleophiles (e.g., amines, alkoxides) to yield analogs with modified electronic profiles. For example:
C12H15ClN4+NH3C12H16N5+HCl\text{C}_{12}\text{H}_{15}\text{ClN}_4 + \text{NH}_3 \rightarrow \text{C}_{12}\text{H}_{16}\text{N}_5 + \text{HCl}
This reactivity is exploited to generate libraries of derivatives for structure-activity relationship (SAR) studies .

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